

Oxaprozin co-administered drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Oxaprozin

CAS No.: 21256-18-8

Cat. No.: S538361

[Get Quote](#)

Oxaprozin Interaction Overview

Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) with a long half-life of approximately 55 hours [1]. Its pharmacokinetic profile, including extensive protein binding (>99.5%) and metabolism into glucuronide conjugates, is a primary driver for many interactions [2] [1]. The table below summarizes the key interaction areas.

Interaction Category	Primary Mechanism/Effect	Key Example Drugs	Clinical & Research Implications
Anticoagulants/Antiplatelets [3]	Synergistic inhibition of hemostasis; increased bleeding risk	Warfarin, Aspirin, SSRIs/SNRIs [3]	Major clinical concern; requires rigorous monitoring for bleeding in studies [4] [3].
Antihypertensives [3] [5]	Diminished antihypertensive effect; reduced renal function	ACE inhibitors (e.g., enalapril), ARBs (e.g., losartan), Beta-blockers (e.g., propranolol), Diuretics (e.g., furosemide) [3] [6]	Monitor blood pressure and renal function, especially in elderly or volume-depleted subjects [3].

Interaction Category	Primary Mechanism/Effect	Key Example Drugs	Clinical & Research Implications
Nephrotoxic & Protein-Bound Drugs [3]	Altered clearance; increased risk of toxicity	Cyclosporine, Methotrexate, Pemetrexed, Digoxin, Lithium [3] [5]	Increased exposure to toxic drugs; requires therapeutic drug monitoring and renal function assessment [3].
Other NSAIDs [3]	Increased GI toxicity with no efficacy benefit	Diflunisal, Salsalate, Ibuprofen, Naproxen [3]	Concomitant use with other NSAIDs/salicylates is not recommended in clinical practice [3].
UGT Metabolism [7]	Inhibition of glucuronidation pathway	Dotinurad (investigational uricosuric) [7]	Pharmacokinetic study model; oxaprozin increased dotinurad AUC by 16.5% [7].

Key Experimental Protocols for DDI Assessment

For researchers designing drug-drug interaction (DDI) studies with **oxaprozin**, the following methodologies from published literature can serve as a reference.

Protocol 1: Assessing Impact of Oxaprozin on a UGT-Substrate Drug

This open-label, two-period, add-on study evaluated the interaction between **oxaprozin** and dotinurad, focusing on pharmacokinetics [7].

- **Objective:** To evaluate the effects of **oxaprozin** on the pharmacokinetics and safety of dotinurad.
- **Subjects:** Healthy adult males (n=12 completed).
- **Design:**

- **Period 1:** A single 4 mg oral dose of dotinurad administered in a fed state. Pharmacokinetic (PK) sampling over 48 hours.
- **Washout:** 7 days.
- **Period 2:** Once-daily 600 mg **oxaprozin** for 5 days (to reach steady state). On day 13, a single 4 mg dose of dotinurad is co-administered with 600 mg **oxaprozin**. PK sampling repeated over 48 hours.
- **Key PK Parameters:** Maximum plasma concentration (C_{max}), area under the plasma concentration-time curve (AUC), and urinary excretion rate of metabolites.
- **Analysis:** Comparison of dotinurad PK parameters with and without **oxaprozin** co-administration using geometric mean ratios and 90% confidence intervals.
- **Outcome:** Co-administration with **oxaprozin** decreased the urinary excretion of dotinurad's glucuronide conjugate by 34.3% and increased the AUC of dotinurad by 16.5%, indicating inhibition of glucuronidation [7].

Protocol 2: Evaluating Synergistic Bleeding Risk

While not a specific protocol, the consistent warnings across labels suggest a critical study design for bleeding risk [3] [5].

- **Objective:** To quantify the increased risk of bleeding when **oxaprozin** is co-administered with anticoagulants or antiplatelet drugs.
- **Proposed Design:** A controlled clinical study or robust observational cohort study.
- **Subject Population:** Patients on stable warfarin, aspirin, or SSRI therapy. Higher-risk populations (elderly, history of ulcers) may be included.
- **Intervention:** Introduction of **oxaprozin** versus a comparator or placebo.
- **Monitoring & Endpoints:**
 - **Primary Endpoints:** Incidence of clinically significant bleeding events; changes in hemoglobin/hematocrit.
 - **Laboratory Monitoring:** Regular INR checks for patients on warfarin [3].
 - **Clinical Monitoring:** Close observation for signs of GI bleeding (e.g., endoscopic confirmation, fecal occult blood testing) [3] [5].

Frequently Asked Questions for Technical Support

Q1: What is the most critical pharmacokinetic property of oxaprozin to consider in DDI study design?

A1: The two most critical properties are its **extensive (>99.5%)**, **concentration-dependent plasma protein**

binding [2] and its **metabolism primarily via glucuronidation** (UGT enzymes) [1]. These create a high potential for interactions with other protein-bound drugs and those that are UGT substrates or inhibitors.

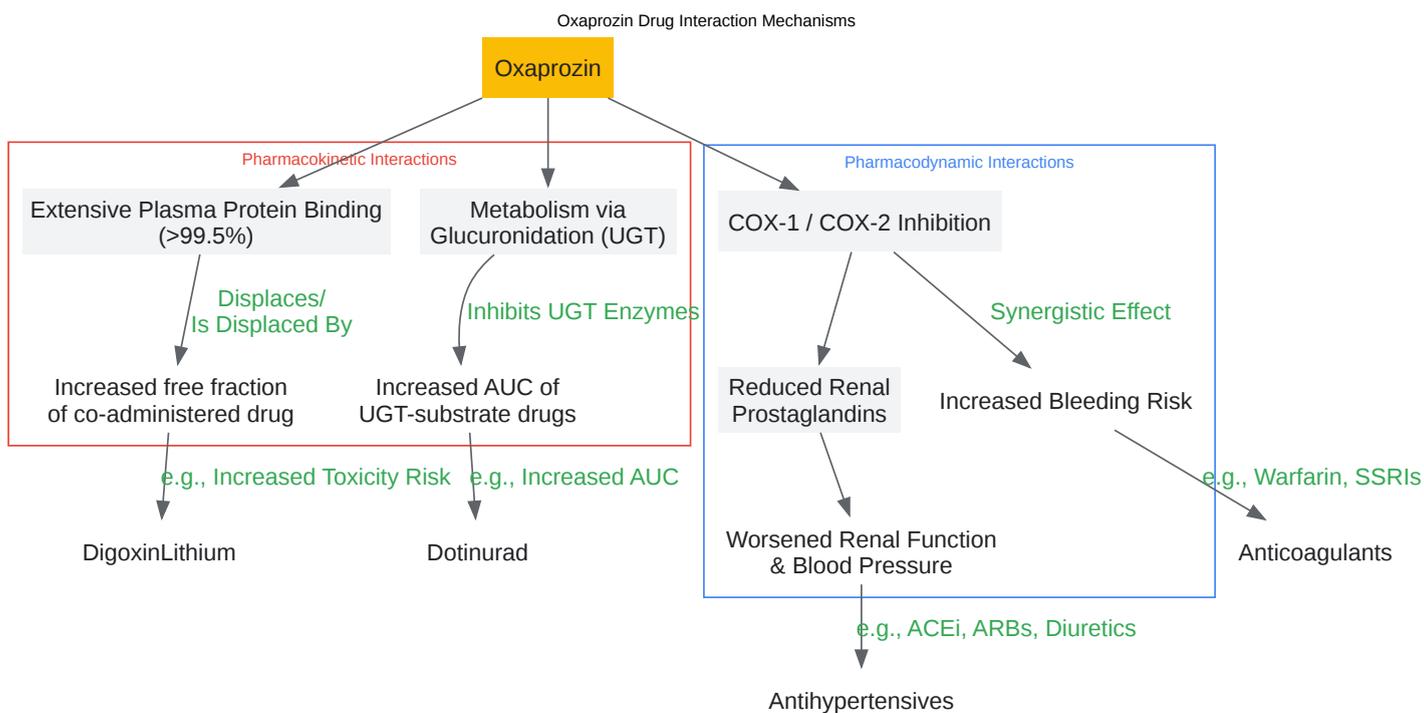
Q2: We are developing a new drug that is a UGT substrate. What experimental data suggests a likely interaction with oxaprozin? **A2:** A 2020 study with dotinurad, a selective URAT1 inhibitor, provides a direct model. In vitro studies identified **oxaprozin** as a potent inhibitor of dotinurad's glucuronidation. A subsequent clinical study confirmed that **oxaprozin** co-administration **increased dotinurad's AUC by 16.5%** and **decreased the urinary excretion of its glucuronide metabolite by 34.3%**, confirming **oxaprozin's** potential to inhibit UGT metabolism in vivo [7].

Q3: What are the key safety monitoring parameters for a clinical trial involving oxaprozin and antihypertensive drugs? **A3:** Rigorous monitoring is essential. Key parameters include:

- **Blood Pressure:** Frequent monitoring to detect diminished antihypertensive effect [3] [5].
- **Renal Function:** Serum creatinine and blood urea nitrogen (BUN), especially in elderly, volume-depleted, or renally impaired subjects, as the combination can lead to acute renal failure [3].
- **Hydration Status:** Ensure patients are well-hydrated at the beginning and throughout concomitant treatment [3].

Oxaprozin Drug Interaction Pathways

The following diagram synthesizes the primary mechanisms by which **oxaprozin** interacts with other drugs, based on the gathered data. This can help visualize risk areas during drug development.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Oxaprozin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Clinical pharmacokinetics of oxaprozin [pubmed.ncbi.nlm.nih.gov]
3. DAYPRO® (oxaprozin) Drug Interactions [pfizermedical.com]
4. Oxaprozin Interactions Checker [drugs.com]
5. Label: OXAPROZIN tablet - DailyMed [dailymed.nlm.nih.gov]
6. Oxaprozin (oral route) - Side effects & dosage [mayoclinic.org]
7. A drug–drug interaction study of a novel, selective urate ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Oxaprozin co-administered drug interaction management].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538361#oxaprozin-co-administered-drug-interaction-management>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com